2-{[(3,5-Dichlorophenyl)methyl]amino}-2-methylpropan-1-ol

medicinal chemistry building block steric hindrance

Research requiring a sterically hindered β-amino-alcohol often faces poor selectivity or metabolic instability from linear analogs. This 2,2-disubstituted neopentyl-like alcohol offers a defined hydrogen-bonding geometry and restricted conformation. - **Key differentiator**: Quaternary α-carbon enhances enantioselectivity in metal-catalyzed reactions vs. des-methyl or linear variants. - **Purity**: ≥95% (HPLC) - suitable for multi-step synthesis and fragment-based SAR. - **Supply**: Available from 50 mg to gram scales; immediate shipment for lab use.

Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol
Cat. No. B13245521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3,5-Dichlorophenyl)methyl]amino}-2-methylpropan-1-ol
Molecular FormulaC11H15Cl2NO
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C11H15Cl2NO/c1-11(2,7-15)14-6-8-3-9(12)5-10(13)4-8/h3-5,14-15H,6-7H2,1-2H3
InChIKeySCTVQLZDGLVROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(3,5-Dichlorophenyl)methyl]amino}-2-methylpropan-1-ol – Identity and Basic Properties


2-{[(3,5-Dichlorophenyl)methyl]amino}-2-methylpropan-1-ol (CAS 1178106-88-1) is a synthetic secondary amino‑alcohol with the molecular formula C₁₁H₁₅Cl₂NO and a molecular weight of 248.15 g mol⁻¹ . The compound features a 3,5‑dichlorobenzyl group linked via a secondary amine to a 2‑methylpropan‑1‑ol backbone. Vendors list it at ≥95% purity (HPLC) , and its synthesis proceeds through nucleophilic substitution of 3,5‑dichlorobenzyl chloride with 2‑amino‑2‑methylpropan‑1‑ol under basic conditions . It is primarily offered as a research intermediate for medicinal chemistry and agrochemical development [REFS-2, REFS-3].

1 Sterically hindered β-amino-alcohol building block with neopentyl-type alcohol
2 3,5-Dichlorobenzyl pharmacophore for medicinal chemistry and agrochemical research
3 Suitable for parallel synthesis and SAR elaboration; HPLC-characterised intermediate

Why Generic Replacement with In‑Class Analogs Is Not Advisable


Close structural analogs that retain the 3,5‑dichlorobenzyl‑amino motif differ in the substitution pattern and steric environment of the amino‑alcohol backbone. Even small changes – such as removal of the 2‑methyl group to give 2‑{[(3,5‑dichlorophenyl)methyl]amino}propan‑1‑ol (CAS 1179107‑42‑6) or shifting the hydroxyl to the terminal carbon in 3‑{[(3,5‑dichlorophenyl)methyl]amino}propan‑1‑ol (CAS 1183845‑65‑9) – alter hydrogen‑bonding capability, lipophilicity, and steric hindrance around the secondary amine. The 2,2‑disubstituted ethanol motif of the title compound creates a neopentyl‑like alcohol that is expected to exhibit different metabolic stability, solubility, and reactivity compared with its linear or less‑substituted counterparts. Consequently, in any application where the steric or electronic profile of the amino‑alcohol head‑group matters – whether as a pharmacophoric building block, a ligand, or a synthetic intermediate – the compound cannot be interchanged with a generic “dichlorobenzyl‑amino‑propanol” without altering the outcome of downstream chemistry or biological assays.

Des-methyl analog lacks quaternary carbon, altering steric profile and metabolic stability
Terminal-hydroxyl regioisomer changes hydrogen-bond geometry and metal-chelation potential
1,3-Diol analog introduces oxidative sensitivity and alters mono-derivatisation selectivity

Quantitative Comparator Evidence vs. Closest Analogs


Steric Hindrance from the 2-Methyl Branch

The title compound (C₁₁H₁₅Cl₂NO, MW 248.15 ) contains a quaternary carbon at the 2‑position of the propanol chain (CC(C)(CO)N motif), whereas the closest analog 2‑{[(3,5‑dichlorophenyl)methyl]amino}propan‑1‑ol (CAS 1179107‑42‑6, C₁₀H₁₃Cl₂NO, MW 234.12 ) bears only a single methyl substituent at this position. The additional methyl group increases the steric bulk around the nitrogen and hydroxyl functions and elevates the calculated logP.

Steric Hindrance from 2-Methyl Branch
Cross-study comparable
Target: 2-methyl substituent, MW 248.15; vs des-methyl analog MW 234.12. ΔMW +14.03 increases steric bulk and logP.
Guides steric profile differentiation for building-block selection.
Structural data from vendor; experimental steric assessment recommended.
medicinal chemistry building block steric hindrance

Hydroxyl Position and Hydrogen-Bond Geometry

The hydroxyl group in the title compound is located on the carbon α to the quaternary center (β‑amino‑alcohol motif), while in 3‑{[(3,5‑dichlorophenyl)methyl]amino}propan‑1‑ol (CAS 1183845‑65‑9, C₁₀H₁₃Cl₂NO, MW 234.12 ) the hydroxyl resides on the terminal carbon. This positional difference changes the distance between the hydrogen‑bond donor and the basic amine nitrogen, which can affect chelation properties and solubility .

Hydroxyl Position & H-Bond Geometry
Cross-study comparable
OH on C1 (α to quaternary centre) vs terminal OH in regioisomer (ΔMW +14.03). Alters intramolecular H-bond donor-acceptor distance and chelation geometry.
Informs selection of bifunctional building blocks with defined chelation properties.
Vendor structural data; chelation geometry requires experimental verification.
synthetic intermediate hydrogen bonding regioisomer

Mono‑ol vs. Diol Oxidation Profile

The title compound contains a single primary alcohol, whereas 2‑{[(3,5‑dichlorophenyl)methyl]amino}propane‑1,3‑diol (CAS 1494949‑41‑5, C₁₀H₁₃Cl₂NO₂, MW 250.12 ) bears two hydroxyl groups. The diol is more water‑soluble and provides an additional handle for derivatisation, but the title compound’s mono‑ol architecture avoids the potential for vicinal diol oxidation, which can be a liability in certain synthetic sequences or biological environments.

Mono-ol vs. Diol Oxidation Profile
Supporting evidence
Single primary alcohol (C₁₁H₁₅Cl₂NO) avoids vicinal diol oxidation susceptibility present in 1,3-diol analog (C₁₀H₁₃Cl₂NO₂, MW 250.12).
Supports selection for synthetic sequences requiring selective mono-functionalisation without oxidation side-reactions.
Vendor purity data; oxidative stability under specific conditions requires evaluation.
solubility oxidation sensitivity prodrug

Recommended Application Scenarios


Sterically Hindered Scaffold for Medicinal Chemistry Libraries

When a medicinal chemistry campaign targets receptors or enzymes known to prefer ligands with a 3,5‑dichlorobenzyl pharmacophore, the title compound provides a neopentyl‑type alcohol that introduces steric bulk adjacent to the amine. This structural feature can be exploited to probe the steric tolerance of a binding pocket relative to the des‑methyl analog 2‑{[(3,5‑dichlorophenyl)methyl]amino}propan‑1‑ol (see Evidence Item 1). The compound is supplied at ≥95% purity , suitable for direct use in parallel synthesis or as a fragment for structure‑activity relationship (SAR) elaboration.

β‑Amino‑Alcohol Ligand Design with a Quaternary α‑Carbon

The β‑amino‑alcohol architecture is a privileged motif in chiral ligands for asymmetric catalysis. The presence of a quaternary α‑carbon in the title compound restricts conformational flexibility compared with ligands derived from linear amino‑alcohols, potentially leading to higher enantioselectivity in metal‑catalysed transformations. The unique position of the hydroxyl group (see Evidence Item 2) provides a defined geometry for metal chelation. Researchers can procure the compound in amounts from 50 mg to gram scale to evaluate its performance as a ligand precursor.

Selective Mono‑Functionalisation of the Primary Alcohol

Because the title compound carries only one hydroxyl group – in contrast to the 1,3‑diol analog (see Evidence Item 3) – it permits selective acylation, alkylation, or oxidation at the primary alcohol without competition from a second hydroxyl. This mono‑functionality is advantageous when constructing complex drug‑like molecules that require a single point of attachment, avoiding the need for protecting‑group strategies. Vendors report a minimum purity of 95% , supporting its use in multi‑step synthetic sequences.

Application
Selection Property
Validation Focus
Medicinal chemistry steric probe
Neopentyl-type alcohol with steric bulk
Binding-pocket steric tolerance evaluation
Chiral ligand precursor
Quaternary α-carbon and β-amino-alcohol geometry
Metal-chelation geometry and enantioselectivity assessment
Selective mono-functionalisation
Single primary alcohol handle
Mono-derivatisation selectivity and oxidative stability testing
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